molecular formula C11H14N4O3 B2495059 N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795196-01-8

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2495059
M. Wt: 250.258
InChI Key: DDEYRDZGYJIEDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene. Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.


Molecular Structure Analysis

Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations . For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing, using Hirshfeld surface analysis.


Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds, such as those involving furan-2,5-diylbis (diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds.

Scientific Research Applications

Antimicrobial Activity

Research on derivatives related to N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has demonstrated potential antimicrobial properties. Specifically, studies on azole derivatives, including triazole compounds synthesized from furan-2-carbohydrazide, have shown antimicrobial activities against various microorganisms. The structure of these compounds was thoroughly characterized, and their synthesis involved several steps, including the conversion of 1,2,4-triazole compounds to Mannich bases using secondary amines. This suggests a potential application of these derivatives in developing antimicrobial agents (Başoğlu et al., 2013).

Insensitive Energetic Materials

Another application is in the field of insensitive energetic materials. Derivatives based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which shares structural motifs with N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, were synthesized and characterized for their thermal stability and detonation performance. These materials demonstrated moderate thermal stabilities and insensitivity towards impact and friction, suggesting their use in safer energetic materials (Yu et al., 2017).

Pharmaceutical Chemistry

In pharmaceutical chemistry, Schiff bases containing potentially biologically active 1,2,4-triazole rings are of interest. New derivatives synthesized from reactions involving Schiff bases have been investigated for their potential applications in treating various diseases. This highlights the importance of compounds like N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide in drug development and treatment of future diseases (Gürbüz et al., 2020).

Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, compounds related to the chemical class of N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, has shown significant potential as antiprotozoal agents. These compounds have demonstrated strong DNA affinities and remarkable in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their use in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Antiplasmodial Activities

Compounds structurally related to N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have been explored for their antiplasmodial activities. Research focusing on N-acylated furazan-3-amines has identified several derivatives with potent in vitro activities against various strains of Plasmodium falciparum. This research is crucial for developing new antimalarial drugs, especially considering the structure-activity relationships that influence the potency and selectivity of these compounds (Hermann et al., 2021).

Future Directions

The future directions for research into this compound and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. Furan compounds, in general, have wide-ranging applications in fields such as pharmaceuticals, agrochemicals, and sustainable chemistry .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-15-7-8(13-14-15)11(16)12-6-10(17-2)9-4-3-5-18-9/h3-5,7,10H,6H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEYRDZGYJIEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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